molecular formula C8H9N3O B6462203 5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2326938-46-7

5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6462203
CAS No.: 2326938-46-7
M. Wt: 163.18 g/mol
InChI Key: CFCRJIPTBUMESN-UHFFFAOYSA-N
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Description

“5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” is a derivative of pyrazolo[1,5-a]pyrazine-4-one . Pyrazolo[1,5-a]pyrazine-4-one derivatives are appreciated for their wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .


Synthesis Analysis

Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives using Cs2CO3 in methanol .

Scientific Research Applications

5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been studied for its potential applications in various scientific fields. For example, it has been investigated as a potential inhibitor of HIV-1 reverse transcriptase. In addition, it has been studied for its potential as an antifungal agent. Other potential applications include its use as an inhibitor of the enzyme acetylcholinesterase and as an inhibitor of the enzyme tyrosinase.

Advantages and Limitations for Lab Experiments

The advantages of using 5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one in laboratory experiments include its relatively low cost, its availability in large quantities, and its relatively low toxicity. However, the compound is not water soluble and its solubility in organic solvents is limited. In addition, the compound is not stable in the presence of light and air, and it is also not very stable in acidic or basic solutions.

Future Directions

Future research on 5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one could focus on developing more efficient synthesis methods, as well as investigating its potential applications in other fields such as drug design and development. In addition, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Furthermore, further research could be conducted to investigate the potential of the compound as an inhibitor of other enzymes, as well as its potential use in other fields such as cancer therapy and drug delivery. Finally, further research could be conducted to investigate the potential of the compound as a therapeutic agent.

Synthesis Methods

5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be synthesized using two different methods. The first method involves the reaction of 4-hydroxy-3-methoxy-6-methyl-2-pyrone with 1-ethyl-4-methyl-5-hydroxy-3-pyridin-2-one in the presence of a base. This reaction produces this compound as the major product. The second method involves the reaction of 4-hydroxy-3-methoxy-6-methyl-2-pyrone with 1-ethyl-4-methyl-5-hydroxy-3-pyridin-2-one in the presence of an acid. This reaction produces this compound as the major product.

Properties

IUPAC Name

5-ethylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-2-10-5-6-11-7(8(10)12)3-4-9-11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCRJIPTBUMESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C(=CC=N2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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